5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by two 3,4-dimethoxyphenyl substituents at positions 5 and 6. This structure confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions. Triazolopyrimidines are known for their versatility in medicinal and agrochemical applications, often acting as bioisosteres for purine-based systems .
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5,7-bis(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H22N4O4/c1-26-17-7-5-13(9-19(17)28-3)15-11-16(25-21(24-15)22-12-23-25)14-6-8-18(27-2)20(10-14)29-4/h5-12,16H,1-4H3,(H,22,23,24) |
InChI Key |
ZYAPRFLDFJAUAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated conditions. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the reaction of 2-hydrazinopyrido[2,3-d]pyrimidine with aroyl chloride in dry pyridine under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is crucial for its inhibitory activity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Substituent Variations
- Methoxy vs. Methyl/Phenyl Groups : The target compound’s 3,4-dimethoxyphenyl substituents enhance hydrogen bonding and solubility compared to methyl or phenyl groups, which are more hydrophobic .
Physicochemical Properties
Table 3: Key Physicochemical Parameters
- Solubility : The target’s methoxy groups improve aqueous solubility compared to methyl or phenyl analogues (e.g., LogP 2.1 vs. 3.5 in ) .
- Thermal Stability : High thermal stability is expected due to the rigid triazolopyrimidine core and stabilizing methoxy interactions .
Table 4: Bioactivity Comparison
- Mechanistic Insights : The dimethoxy groups may enhance binding to enzymes like acetolactate synthase (ALS), similar to sulfonylurea herbicides .
- Antimicrobial Potential: Analogues with electron-withdrawing groups (e.g., nitro) show higher antifungal activity, suggesting the target’s methoxy groups could be optimized for this purpose .
Biological Activity
5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The key steps include:
- Formation of the triazole ring : This is achieved through the reaction of appropriate precursors such as hydrazines and carbonyl compounds.
- Substitution reactions : The introduction of the 3,4-dimethoxyphenyl groups is accomplished via nucleophilic aromatic substitution.
Anticancer Properties
Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer activity. The compound has been shown to:
- Induce apoptosis in various cancer cell lines.
- Inhibit cell proliferation by interfering with cell cycle progression. For instance, studies have reported that similar compounds induce G0/G1 phase arrest in cancer cells .
Antimicrobial Activity
The compound displays notable antimicrobial properties:
- Against Gram-positive bacteria : It has shown effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Fungicidal effects : Preliminary bioassays indicate that derivatives exhibit herbicidal and fungicidal activity against pathogens like Rhizoctonia solani .
The biological activity of 5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine may involve:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, leading to inhibition of replication and transcription processes .
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that the compound may act as a scavenger of ROS rather than promoting oxidative stress .
Case Studies
Several studies highlight the biological efficacy of related triazolopyrimidine compounds:
- Antiproliferative Activity :
- Antimicrobial Studies :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
